3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a cyclopropyl group and a methoxy group linked to a pyrrolidine ring, which is further substituted with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the pyridazine core, followed by the introduction of the cyclopropyl group and the methoxy group. The pyrrolidine and pyrimidine moieties are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring or the pyrimidine moiety, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit collagen prolyl 4-hydroxylase, leading to reduced collagen synthesis and potential anti-fibrotic effects .
Comparison with Similar Compounds
Similar Compounds
Trametinib: A kinase inhibitor used in the treatment of melanoma.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring that exhibit various biological activities.
Uniqueness
3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for drug discovery and development.
Properties
Molecular Formula |
C16H19N5O |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
3-cyclopropyl-6-[(1-pyrimidin-2-ylpyrrolidin-3-yl)methoxy]pyridazine |
InChI |
InChI=1S/C16H19N5O/c1-7-17-16(18-8-1)21-9-6-12(10-21)11-22-15-5-4-14(19-20-15)13-2-3-13/h1,4-5,7-8,12-13H,2-3,6,9-11H2 |
InChI Key |
ZVOUGDILZMYFQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C4=NC=CC=N4 |
Origin of Product |
United States |
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